3-Chloroquinoline-7-carboxylic acid: A Comprehensive Technical and Application Guide
3-Chloroquinoline-7-carboxylic acid: A Comprehensive Technical and Application Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 3-chloroquinoline-7-carboxylic acid, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical and spectroscopic properties, outline its synthesis and key reactive pathways, and discuss its application as a scaffold in contemporary drug discovery programs. This guide is designed to equip researchers with the foundational knowledge and practical insights required for the effective utilization of this compound.
Core Compound Overview
3-Chloroquinoline-7-carboxylic acid (CAS No. 1824051-34-4) is a bifunctional heterocyclic compound.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved therapeutic agents. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 7-position offers orthogonal chemical handles for synthetic diversification, making it a valuable starting material for library synthesis and lead optimization campaigns. The chlorine atom, for example, can participate in various cross-coupling reactions or nucleophilic aromatic substitutions, while the carboxylic acid provides a site for amidation, esterification, or isosteric replacement.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is critical for its handling, formulation, and integration into experimental workflows.
Physical Properties
The key physical and chemical identifiers for 3-chloroquinoline-7-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1824051-34-4 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Solid, pale-yellow to yellow-brown | |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature, sealed in a dry environment | [1] |
| SMILES | OC(=O)C1=CC2C(C=C1)=CC(Cl)=CN=2 | [1] |
| InChI Key | UFGQWTWQNIGAEB-UHFFFAOYSA-N | [2] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the material. Below are the expected spectral characteristics.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. Protons adjacent to the nitrogen and the electron-withdrawing chlorine and carboxylic acid groups will be shifted downfield. A characteristic, highly deshielded singlet for the carboxylic acid proton would be expected in the 10-13 ppm range, although this signal can be broad.[3]
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¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will display ten distinct signals. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 160-180 ppm region.[3] The carbon atom attached to the chlorine (C3) will also be deshielded.
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MS (Mass Spectrometry): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak. In negative ion mode, this would correspond to [M-H]⁻ at m/z 206.0014.[4] In positive ion mode, the [M+H]⁺ adduct would be observed at m/z 208.0159.[4] The presence of a single chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1. Fragmentation would likely involve the loss of COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da).[5]
Synthesis and Chemical Reactivity
The utility of 3-chloroquinoline-7-carboxylic acid stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathways
The synthesis of substituted quinolines is a well-established field. A common strategy for this class of compound involves the cyclization of an aniline derivative, followed by functional group manipulation. For 3-chloroquinoline-7-carboxylic acid, a plausible route involves a Vilsmeier-Haack type reaction on an acetanilide precursor, followed by oxidation and chlorination. A related synthesis for 2-chloroquinoline-3-carboxylic acids proceeds from acetanilides via a Vilsmeier complex, followed by oxidation with silver nitrate.[6]
Caption: Generalized synthetic workflow for 3-chloroquinoline-7-carboxylic acid.
Reactivity Profile
The two primary functional groups allow for selective chemical modifications. This orthogonality is highly valuable for building molecular complexity.
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Carboxylic Acid Group: This group undergoes standard transformations. It can be readily converted to amides using coupling reagents (e.g., HATU, EDC), forming a stable linkage crucial for many biological probes and drug candidates. Esterification can be performed under acidic conditions to modify solubility or create prodrugs.
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C3-Chlorine Atom: The chlorine atom on the electron-deficient quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alcohols, to explore the structure-activity relationship (SAR) at this position. Furthermore, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
Caption: Key reactive sites and transformations of the title compound.
Applications in Drug Discovery
The quinoline scaffold is a cornerstone of medicinal chemistry, and chloro-substituted derivatives are important intermediates.[7] For example, 4,7-dichloroquinoline is a well-known precursor to the antimalarial drug chloroquine.[8] The derivatives of 3-quinoline carboxylic acid have been specifically studied as potential inhibitors of protein kinase CK2, which is implicated in cancer and other diseases.[6][9]
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Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein kinases. The C3 and C7 positions can be elaborated to extend into other pockets of the ATP-binding site, enabling the development of potent and selective inhibitors.
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Antimicrobial Agents: The quinoline framework is present in many antibacterial agents (fluoroquinolones).[10] Novel derivatives synthesized from 3-chloroquinoline-7-carboxylic acid could lead to new agents that overcome existing resistance mechanisms.[11]
-
Plasma Kallikrein Inhibitors: The related isomer, 7-Chloro-3-quinolinecarboxylic acid, is used as a reactant in the preparation of plasma kallikrein inhibitors, suggesting a potential application for this scaffold in treating conditions like hereditary angioedema.[12]
Experimental Protocols and Safety
Safety and Handling
As a laboratory chemical, 3-chloroquinoline-7-carboxylic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]
-
Fire Safety: Use water spray, carbon dioxide, dry chemical, or foam for extinguishing.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[13]
While specific GHS hazard statements for the 7-carboxylic acid isomer are not universally compiled, the related 2-chloroquinoline-3-carboxylic acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[15] Similar precautions should be taken.
Analytical Workflow: Purity and Identity Confirmation
A multi-step workflow is recommended to validate the identity and purity of the material before use in synthesis.
Caption: Standard analytical workflow for compound validation.
Protocol: Purity Determination by HPLC-UV
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm.
-
Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
Conclusion
3-Chloroquinoline-7-carboxylic acid is a high-value synthetic intermediate with significant potential for the development of novel therapeutics and chemical probes. Its defined physicochemical properties, coupled with its versatile and orthogonal reactivity, make it an attractive starting point for discovery campaigns targeting a wide range of biological targets. The information and protocols provided in this guide serve as a comprehensive resource for researchers looking to leverage this powerful chemical tool.
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